3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol
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Overview
Description
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol is a complex organic compound with the molecular formula C15H18O8 and a molecular weight of 326.299 g/mol . This compound is known for its unique structure, which includes a benzofuran ring fused with a furan-2,5-dione moiety and a propane-1,2-diol group. It has a boiling point of 305.6°C at 760 mmHg and a flash point of 148.2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol typically involves the reaction of benzofuran derivatives with furan-2,5-dione and propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has a similar benzofuran structure but with diphenyl groups.
5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione: This compound features dimethyl groups on the benzofuran ring.
Uniqueness
3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione; furan-2,5-dione; propane-1,2-diol is unique due to its combination of benzofuran, furan-2,5-dione, and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
25749-56-8 |
---|---|
Molecular Formula |
C15H18O8 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H8O3.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,5-6H,3-4H2;1-2H;3-5H,2H2,1H3 |
InChI Key |
IYFGLRVCMLCYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1C=CCC2C1C(=O)OC2=O.C1=CC(=O)OC1=O |
Related CAS |
25749-56-8 |
Origin of Product |
United States |
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